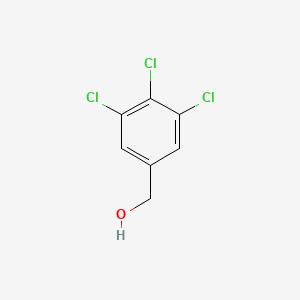

(3,4,5-Trichlorophenyl)methanol

Description

Contextualization of Halogenated Benzylic Alcohols in Chemical Research

Halogenated benzylic alcohols are a class of compounds that have garnered significant interest in various areas of chemical research. The presence of halogen atoms on the benzyl (B1604629) group can dramatically alter the physical, chemical, and biological properties of the parent molecule, benzyl alcohol. wikipedia.org

Research into halogenated benzylic alcohols often explores how halogenation influences molecular conformation and intermolecular interactions. For instance, ortho-halogenation of benzyl alcohol can lead to the existence of different chiral and achiral conformations, with some stabilized by intramolecular hydrogen bonding between the hydroxyl group and the halogen atom. rsc.org The study of these conformations is crucial for understanding their behavior in different environments.

Furthermore, halogenated benzylic alcohols are important subjects in the study of supramolecular chemistry. The halogen atoms can participate in halogen bonding, a noncovalent interaction similar to hydrogen bonding, which can direct the self-assembly of molecules into well-defined crystal structures. acs.orgnih.gov The crystallization mechanisms of halogenated benzyl alcohols have been investigated using theoretical methods to understand the role of various weak interactions, such as C-H···X and π···π stacking, in stabilizing the crystal lattice. nih.gov

From a synthetic standpoint, methods for the selective synthesis of benzylic alcohols, including halogenated derivatives, are of great interest. One such method involves the selective oxidation of C-H bonds in alkylated benzenes, which can provide access to a wide range of functionalized benzylic alcohols that are valuable in the development of pharmaceuticals and agrochemicals. acs.org

Significance of the 3,4,5-Trichlorophenyl Moiety in Synthetic Chemistry

The 3,4,5-trichlorophenyl group is a significant structural motif in synthetic chemistry due to its distinct electronic and steric properties. The three chlorine atoms exert a strong electron-withdrawing inductive effect, which significantly influences the reactivity of the aromatic ring and any functional groups attached to it. This deactivation of the aromatic ring makes it less susceptible to electrophilic substitution reactions.

The symmetrical substitution pattern of the 3,4,5-trichloro arrangement can lead to reduced steric hindrance compared to other isomeric patterns, such as the 2,4,6-trichloro substitution, potentially influencing the regioselectivity of certain reactions. This specific substitution is found in various compounds of research interest. For example, 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone (B598714) is investigated for its potential biological activities, where the trichlorophenyl group plays a crucial role in its interaction with molecular targets. chemicalbook.com

The 3,4,5-trichlorophenyl moiety is also a building block in the synthesis of more complex molecules. For instance, various chloro-substituted benzaldehydes, including the 3,4,5-trichloro isomer, have been used as starting materials for the synthesis of organometallic compounds like 3,4,5-tris(chlorophenyl)-1,2-diphosphaferrocenes. beilstein-journals.org The properties of related compounds like 3,4,5-trichlorophenol, which has applications as a pesticide and pharmaceutical intermediate, further highlight the utility of this substitution pattern. ontosight.ai

Table 1: Properties of Related 3,4,5-Trichloro Aromatic Compounds

| Property | 3,4,5-Trichlorophenol | 3,4,5-Trichlorobenzaldehyde (B1355452) |

| Molecular Formula | C₆H₃Cl₃O | C₇H₃Cl₃O |

| Molecular Weight | 197.45 g/mol | 209.46 g/mol |

| Boiling Point | 272-277 °C | Not available |

| Melting Point | 101 °C | Not available |

| CAS Number | 609-19-8 | 56961-76-3 |

Note: Data sourced from PubChem and commercial supplier information. nih.govnih.govbldpharm.com The properties of these related compounds provide insight into the expected characteristics of molecules containing the 3,4,5-trichlorophenyl moiety.

Overview of Research Trajectories for Arylmethanols

Arylmethanols, a class of compounds that includes benzyl alcohol and its derivatives like (3,4,5-Trichlorophenyl)methanol, are central to many areas of chemical research and industry. wikipedia.org A significant research trajectory for these compounds is their use as versatile intermediates in organic synthesis. For example, triphenylmethanol (B194598) and its derivatives are key precursors in the synthesis of triarylmethane dyes and have been explored for their potential in developing new pharmaceuticals and high-performance polymers. chemicalbook.comwikipedia.org

The study of the reactivity of the hydroxyl group in arylmethanols is another major research focus. This includes their oxidation to aldehydes and ketones, esterification, and their conversion to benzylic halides, which are themselves valuable synthetic intermediates. The development of selective and efficient catalytic systems for these transformations is an ongoing area of investigation.

In the realm of medicinal chemistry, the arylmethanol scaffold is present in numerous biologically active molecules. Research is actively pursued to synthesize novel arylmethanol derivatives and evaluate their therapeutic potential, including as antimicrobial and anticancer agents. acs.org The metabolic stability of drugs is a critical aspect of their design, and understanding how modifications to the arylmethanol structure, such as halogenation, affect their metabolic pathways is a key research area. acs.org

Furthermore, the ability of arylmethanols to participate in noncovalent interactions, such as hydrogen and halogen bonding, makes them important building blocks in supramolecular chemistry and crystal engineering. nih.govacs.org Researchers are exploring how to control the self-assembly of these molecules to create novel materials with tailored properties, such as porous frameworks and functional polymers.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,4,5-trichlorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZKGTRUEBFRMNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60633954 | |

| Record name | (3,4,5-Trichlorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7520-67-4 | |

| Record name | (3,4,5-Trichlorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4,5 Trichlorophenyl Methanol

Precursor-Based Synthetic Routes

These methods leverage commercially available or readily synthesized trichlorinated benzene (B151609) derivatives as the foundational building blocks. The choice of precursor often dictates the specific reagents and reaction conditions required to introduce the hydroxymethyl group.

One of the most direct methods for synthesizing (3,4,5-Trichlorophenyl)methanol is through the reduction of 3,4,5-trichlorobenzaldehyde (B1355452). This approach is conceptually straightforward, as it involves the conversion of an aldehyde functional group to a primary alcohol.

A common and effective method for this transformation is the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent, such as methanol (B129727). google.com The reaction is typically carried out at room temperature with stirring. google.com The process involves dissolving the 3,4,5-trichlorobenzaldehyde and sodium borohydride in methanol, followed by a reaction time of 30 minutes to an hour. google.com Subsequent workup, including pH adjustment, extraction, and solvent removal, yields the desired this compound. google.com This method is favored for its simplicity, safety, and high yields, making it suitable for industrial applications. google.com

Interactive Table: Reduction of 3,4,5-Trichlorobenzaldehyde Analogs

| Starting Material | Reducing Agent | Solvent | Reaction Time | Yield |

| 3,4,5-Trimethoxybenzaldehyde | Sodium Borohydride | Methanol | 30 min | 95% google.com |

| 3,4,5-Trimethoxybenzaldehyde | Sodium Borohydride | Methanol | 45 min | 93.5% google.com |

| 3,4,5-Trimethoxybenzaldehyde | Sodium Borohydride | Methanol | 1 hour | 94% google.com |

Another viable pathway to this compound involves the reduction of 3,4,5-trichlorobenzoic acid or its derivatives, such as esters. These methods often require more potent reducing agents than those used for aldehydes.

For instance, lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids and esters to primary alcohols. The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). The high reactivity of LiAlH₄ necessitates careful handling and inert atmosphere conditions.

While less direct, it is theoretically possible to synthesize this compound from 3,4,5-trichlorophenol. This would likely involve a multi-step process.

Reductive Synthesis Approaches

This category of synthesis focuses on the reduction of a carbonyl group at the benzylic position to form the desired alcohol. These methods are often extensions of the precursor-based routes, with a specific emphasis on the reduction step itself.

The reduction of a ketone, such as 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone (B598714), can also yield a benzylic alcohol. Common reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent can be influenced by the presence of other functional groups in the molecule.

When the target molecule contains a stereocenter, as would be the case if the benzylic carbon were to become chiral, stereoselective or enantioselective reduction methods can be employed. These techniques utilize chiral reducing agents or catalysts to produce a specific stereoisomer of the alcohol. While not directly applicable to the achiral this compound, these advanced methods are crucial in the synthesis of more complex, biologically active molecules where stereochemistry is critical.

Advanced Synthetic Transformations Leading to this compound

Recent advancements in organic synthesis have introduced sophisticated methods that could be applied to the formation of this compound. These methods often provide higher selectivity, milder reaction conditions, and greater functional group tolerance compared to traditional approaches.

Cross-coupling reactions represent a powerful tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While direct cross-coupling to form the hydroxymethyl group on the trichlorobenzene ring is not a standard approach, related functionalization strategies can be envisioned.

One plausible, albeit indirect, cross-coupling approach involves the Suzuki-Miyaura reaction. This would entail the coupling of a suitably protected hydroxymethyl boronic acid derivative with 1,2,3-trichloro-5-halobenzene. Subsequent deprotection would yield the desired this compound. The Suzuki-Miyaura cross-coupling of aryl halides with potassium acetoxymethyltrifluoroborate has been reported as a method to afford benzylic alcohols in good yields. organic-chemistry.org This approach avoids the direct use of formaldehyde, which can be challenging to handle on an industrial scale.

Another relevant advanced transformation is the direct C-H functionalization. While technically not a cross-coupling reaction in the traditional sense, modern catalytic methods are emerging that allow for the direct conversion of a C-H bond on an aromatic ring to a C-C or C-O bond. However, achieving regioselectivity on a polychlorinated benzene ring would be a significant challenge.

More directly applicable are cross-coupling reactions that build the carbon skeleton, followed by a reduction step. For instance, a Friedel-Crafts acylation of 1,2,3-trichlorobenzene (B84244) with a suitable acyl halide, followed by reduction of the resulting ketone, would yield a secondary benzylic alcohol. While this does not directly produce the target primary alcohol, it demonstrates the utility of cross-coupling in constructing precursors to benzylic alcohols. The conversion of an aryl alkyl ketone, prepared via Friedel-Crafts acylation, to an alkylbenzene can be achieved by catalytic hydrogenation over a palladium catalyst. libretexts.org

The table below summarizes potential cross-coupling strategies for the synthesis of precursors to substituted benzylic alcohols.

| Cross-Coupling Strategy | Reactants | Potential Product | Key Features |

| Suzuki-Miyaura Coupling | 1,2,3-Trichloro-5-halobenzene and Potassium acetoxymethyltrifluoroborate | This compound (after deprotection) | Avoids formaldehyde, good yields reported for similar systems. organic-chemistry.org |

| Friedel-Crafts Acylation | 1,2,3-Trichlorobenzene and Acyl halide | 1-(3,4,5-Trichlorophenyl)ketone derivative | Forms a C-C bond, precursor to a secondary alcohol. libretexts.org |

| Photoredox/Nickel Dual Catalysis | Aryl halide and α-hydroxyalkyltrifluoroborate | Secondary benzylic alcohol | Mild, redox-neutral conditions, high functional group tolerance. nih.gov |

The field of catalysis is continuously evolving, offering novel and more efficient routes to benzylic alcohols. These methods often focus on sustainability, atom economy, and the use of non-precious metal catalysts.

One significant area of development is the use of photoredox catalysis. For instance, a dual nickel/photoredox-catalyzed approach allows for the direct cross-coupling of unprotected α-hydroxyalkylmetallic nucleophiles with aryl halides. nih.gov This method is notable for its operational simplicity and mild reaction conditions. Another emerging technique involves the synergistic use of enamine, photoredox, and cobalt triple catalysis for the synthesis of aromatic aldehydes from saturated precursors, which can then be reduced to the corresponding alcohols. nih.gov

Catalytic C-H oxidation represents another frontier. Methods for the selective monooxidation of alkylated benzenes to benzylic mesylates, which can then be hydrolyzed to benzylic alcohols, have been developed. acs.org These reactions often exhibit broad substrate scope and functional group tolerance. The use of bis(methanesulfonyl) peroxide as an oxidant has been shown to selectively produce benzylic alcohols without over-oxidation to the ketone. organic-chemistry.org

Biocatalysis is also gaining prominence as a green alternative for the synthesis of benzylic alcohols. Whole-cell biocatalysts, such as engineered microorganisms, can convert benzaldehydes to benzylic alcohols with high selectivity under mild conditions. nih.gov For example, the fungus Rhodotorula muciluginosa has been used for the conversion of benzaldehyde (B42025) to benzyl (B1604629) alcohol. nih.gov

The table below highlights some emerging catalytic methods applicable to benzylic alcohol synthesis.

| Catalytic Method | Catalyst/Reagent | Transformation | Key Advantages |

| Photoredox/Nickel Dual Catalysis | Iridium photocatalyst and Nickel catalyst | α-hydroxyalkyltrifluoroborate + Aryl halide → Secondary benzylic alcohol | Mild conditions, high selectivity, avoids protecting groups. nih.gov |

| C-H Oxidation | Copper(I) acetate (B1210297) and Bis(methanesulfonyl) peroxide | Alkylated benzene → Benzylic alcohol | Selective monooxidation, broad substrate scope. acs.orgorganic-chemistry.org |

| Biocatalysis | Whole-cell biocatalysts (e.g., engineered yeast or bacteria) | Benzaldehyde → Benzyl alcohol | Green and sustainable, high selectivity, mild conditions. nih.gov |

| Transfer Hydrogenation | Anionic Iridium complex | Ketone/Aldehyde + Methanol → Alcohol | Base-free conditions, tolerates various functional groups. organic-chemistry.org |

Process Optimization for this compound Synthesis

Process optimization is crucial for the large-scale, efficient, and cost-effective production of this compound. A key focus of optimization would be the reduction of 3,4,5-trichlorobenzaldehyde.

The choice of reducing agent is a critical parameter. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for aldehyde reduction, they are expensive and require stringent anhydrous conditions, making them less suitable for large-scale industrial processes. chemistrysteps.com Sodium borohydride (NaBH₄) is a milder and more cost-effective alternative that is often used in industrial settings. chemistrysteps.com The reaction is typically carried out in alcoholic solvents like methanol or ethanol.

Catalytic hydrogenation is another highly attractive method for industrial-scale reductions. This process involves reacting the aldehyde with hydrogen gas in the presence of a metal catalyst. Common catalysts include palladium, platinum, or nickel. libretexts.org Process optimization for catalytic hydrogenation would involve fine-tuning parameters such as temperature, pressure, catalyst loading, and solvent. For instance, in the hydrogenation of benzaldehyde to benzyl alcohol, the use of palladium nanoparticles supported on aminosilane-functionalized clinoptilolite has been shown to achieve high conversion and selectivity. nih.gov

Biocatalytic processes also offer significant opportunities for optimization. Factors such as pH, substrate concentration, biocatalyst loading, and the use of two-phase solvent systems can be adjusted to maximize yield and productivity. nih.govacs.org For example, using a two-phase system with an organic solvent can overcome the low water solubility of benzaldehyde and allow for higher substrate concentrations. nih.gov

The table below outlines key parameters for the optimization of the reduction of 3,4,5-trichlorobenzaldehyde.

| Parameter | Chemical Reduction (e.g., NaBH₄) | Catalytic Hydrogenation | Biocatalysis |

| Reducing Agent/Catalyst | Sodium borohydride | Palladium, Platinum, or Nickel on a support | Whole cells or isolated enzymes |

| Solvent | Alcohols (Methanol, Ethanol) | Various organic solvents | Aqueous buffer, potentially with a co-solvent or in a two-phase system |

| Temperature | 0 - 25 °C | 25 - 150 °C | 25 - 40 °C |

| Pressure | Atmospheric | 1 - 100 atm | Atmospheric |

| Key Optimization Variables | Stoichiometry of reducing agent, reaction time | Catalyst type and loading, H₂ pressure, temperature, agitation | pH, substrate/biocatalyst concentration, reaction time, use of co-solvents |

| Potential Challenges | Management of by-products, cost of reagent | Catalyst deactivation, handling of H₂ gas | Low volumetric productivity, substrate/product inhibition |

Reactivity and Derivatization Chemistry of 3,4,5 Trichlorophenyl Methanol

Oxidation Reactions of the Methanol (B129727) Group

The benzylic alcohol group of (3,4,5-Trichlorophenyl)methanol is susceptible to oxidation, yielding the corresponding aldehyde and carboxylic acid. The outcome of the oxidation is highly dependent on the choice of oxidizing agent and the reaction conditions employed.

The controlled oxidation of this compound can produce (3,4,5-trichlorophenyl)formaldehyde. This transformation requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Common reagents for the oxidation of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in an anhydrous solvent like dichloromethane. Another effective reagent for the oxidation of benzylic alcohols to their corresponding aldehydes is manganese dioxide (MnO₂). For instance, the structurally similar 2,3,4-trichlorobenzyl alcohol can be oxidized to 2,3,4-trichlorobenzaldehyde (B1314147) using MnO₂ in a suitable solvent. chemicalbook.com

Further oxidation of either the starting alcohol or the intermediate aldehyde leads to the formation of 3,4,5-trichlorobenzoic acid. Stronger oxidizing agents are typically required for this conversion. A common laboratory method involves the use of potassium permanganate (B83412) (KMnO₄) in an alkaline solution, followed by acidification. Alternatively, chromium trioxide (CrO₃) in an acidic medium (Jones oxidation) can also effect this transformation. The complete oxidation of a primary alcohol to a carboxylic acid can also be achieved using an excess of a strong oxidizing agent like potassium dichromate(VI) in the presence of dilute sulfuric acid, often under reflux conditions to ensure the reaction goes to completion.

Modern synthetic chemistry increasingly favors the use of catalytic systems for oxidation reactions due to their efficiency, selectivity, and often milder reaction conditions. For the oxidation of benzylic alcohols like this compound, several catalytic systems have been developed.

One of the most prominent is the use of stable nitroxyl (B88944) radicals, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), in conjunction with a stoichiometric oxidant like sodium hypochlorite (B82951) (bleach). This system can be highly selective for the oxidation of primary alcohols to aldehydes.

Transition metal-based catalysts are also widely employed. Copper complexes, in the presence of a co-catalyst and an oxidant like molecular oxygen or air, can facilitate the aerobic oxidation of benzylic alcohols. Similarly, palladium catalysts, often supported on materials like carbon (Pd/C), have been shown to be effective for the aerobic oxidation of these substrates. Iron-based catalysts have also emerged as a less toxic and more economical alternative for such oxidations.

Substitution Reactions at the Hydroxyl Group

The hydroxyl group of this compound can undergo nucleophilic substitution and esterification reactions, allowing for the introduction of a wide variety of other functional groups.

Esterification is a common transformation for alcohols. This compound can be esterified by reaction with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride. The direct esterification with a carboxylic acid is typically catalyzed by a strong acid (Fischer-Speier esterification) and often requires the removal of water to drive the equilibrium towards the product. For instance, various benzyl (B1604629) esters can be synthesized from the corresponding benzyl alcohols and carboxylic acids. rsc.orgorganic-chemistry.org Niobium(V) chloride has been reported as an efficient catalyst for the direct esterification of carboxylic acids with benzyl alcohol. nih.gov

The hydroxyl group can also be converted into a better leaving group, facilitating nucleophilic substitution. For example, tosylation of the alcohol with p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270) yields a tosylate ester. This tosylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles.

The hydroxyl group of this compound can be replaced by a halogen atom, most commonly chlorine, to form (3,4,5-trichlorophenyl)methyl chloride. A standard laboratory method for this transformation is the reaction with thionyl chloride (SOCl₂), often in the presence of a small amount of a base like pyridine. This reaction typically proceeds with minimal side products, as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous.

Alternatively, other chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) can be used. The synthesis of related isoxazole (B147169) formyl chlorides from the corresponding carboxylic acids has been achieved using bis(trichloromethyl)carbonate, highlighting another class of reagents for such transformations. patsnap.comgoogle.com

Transformations Involving the Chlorinated Aromatic Ring

The reactivity of the aromatic ring in this compound is significantly influenced by the three electron-withdrawing chlorine atoms. These substituents deactivate the ring towards electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. Such reactions, if they occur, would require harsh conditions and would likely lead to a mixture of products.

However, the presence of these electron-withdrawing groups makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNA_r). masterorganicchemistry.comlibretexts.orgyoutube.comyoutube.com While a hydroxyl group is a poor leaving group in S_NAr reactions, the chlorine atoms can potentially be displaced by strong nucleophiles under forcing conditions. The reactivity in S_NAr is enhanced by electron-withdrawing groups positioned ortho and para to the leaving group. In the case of 1,2,3-trichlorobenzene (B84244) derivatives, the substitution pattern is less favorable than in, for example, picryl chloride (2,4,6-trinitrochlorobenzene), where the nitro groups strongly activate the ring for nucleophilic attack. libretexts.org Nevertheless, reactions such as amination can be achieved on highly chlorinated and nitrated benzene (B151609) rings, as seen in the synthesis of 2,4,6-triamino-1,3,5-trinitrobenzene (TATB) from 1,3,5-trichlorobenzene. redalyc.org This suggests that under appropriate conditions, the chlorine atoms of this compound or its derivatives could be displaced by potent nucleophiles.

Modification of Chlorine Substituents

Aryl chlorides are known for their relative inertness towards nucleophilic substitution. Direct displacement of the chlorine atoms on the 3,4,5-trichlorophenyl ring by common nucleophiles is challenging. Such reactions, known as nucleophilic aromatic substitution (SNAr), typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com In this compound, the chlorine atoms lack this type of activation, making direct substitution unfavorable under standard conditions.

However, modification of the chlorine substituents is achievable through modern organometallic chemistry:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at aryl halide positions. These reactions would allow for the substitution of the chlorine atoms with a wide variety of functional groups, including alkyl, aryl, vinyl, and amino moieties, thus enabling significant structural diversification.

Conversion to Organometallic Reagents: The chlorine atoms can be transformed into more reactive functional groups via the formation of organometallic intermediates. For instance, reaction with highly reactive metals like magnesium or lithium can generate Grignard or organolithium reagents, respectively. These nucleophilic intermediates can then be reacted with a range of electrophiles to introduce new substituents onto the aromatic ring.

Electrophilic Aromatic Substitution Patterns on the 3,4,5-Trichlorophenyl Ring

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. youtube.com The regiochemical outcome of such reactions on a substituted benzene ring is governed by the electronic properties of the existing substituents.

In this compound, the aromatic ring has two types of substituents influencing its reactivity: the three chlorine atoms and the hydroxymethyl (-CH₂OH) group.

Hydroxymethyl Group: The -CH₂OH group is generally considered a weak activating group and is also ortho-, para-directing. Its influence stems from the ability of the oxygen's lone pairs to stabilize an adjacent carbocation, although this effect is less pronounced than in a phenol (B47542) or anisole.

In the case of this compound, the available positions for substitution are C2 and C6. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Influence | Positions Directed To |

|---|---|---|---|---|

| -CH₂OH | C1 | Weakly Activating (Resonance/Inductive) | Ortho, Para | C2, C6 (Para is blocked) |

| -Cl | C3 | Deactivating (Inductive), Ortho, Para-Directing (Resonance) | Ortho, Para | C2, C4 (blocked), C6 |

| -Cl | C4 | Deactivating (Inductive), Ortho, Para-Directing (Resonance) | Ortho, Para | C3 (blocked), C5 (blocked), C1 (blocked) |

| -Cl | C5 | Deactivating (Inductive), Ortho, Para-Directing (Resonance) | Ortho, Para | C4 (blocked), C6, C2 |

As indicated, the directing effects of the -CH₂OH group and the chlorine atoms at C3 and C5 all converge to activate the C2 and C6 positions for electrophilic attack. However, the strong cumulative deactivating effect of three chlorine atoms makes the ring significantly electron-poor. Consequently, forcing conditions, such as high temperatures and strong Lewis acid catalysts, would be necessary to achieve electrophilic substitution.

Formation of Advanced Chemical Scaffolds from this compound

The true synthetic utility of this compound likely lies in the derivatization of its benzylic alcohol group. This functional group provides a versatile handle for constructing more elaborate molecular architectures. libretexts.orgnih.gov The resulting derivatives can serve as building blocks for advanced chemical scaffolds such as macrocycles, dendrimers, or porous organic polymers. nih.govrsc.orgresearchgate.netpreprints.org

Key transformations of the alcohol group include:

Oxidation: The primary alcohol can be oxidized to form (3,4,5-trichlorophenyl)methanal or further to 3,4,5-trichlorobenzoic acid, introducing new functionalities for subsequent reactions like imine or amide bond formation.

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions yields ethers, allowing for the connection of this chlorinated aromatic core to other molecular fragments.

Esterification: Condensation with carboxylic acids or their derivatives produces esters, another fundamental linkage in the construction of complex molecules. libretexts.org

Conversion to Benzyl Halide: The alcohol can be converted to the corresponding (3,4,5-trichlorophenyl)methyl chloride or bromide. These benzylic halides are highly reactive electrophiles, susceptible to nucleophilic substitution by a wide array of nucleophiles (e.g., cyanides, azides, alkoxides, thiolates), opening pathways to a vast range of functionalized derivatives.

These primary derivatives can then be employed in multi-step syntheses to generate advanced scaffolds. For example, a derivative containing a terminal alkyne could undergo a cycloaddition reaction to form part of a macrocyclic structure. nih.gov Similarly, bifunctional derivatives could be used as monomers for polymerization to create porous organic polymers with tailored properties endowed by the trichlorophenyl unit. rsc.org

| Scaffold Type | Key Intermediate Reaction | Potential Follow-up Chemistry | Example Application |

|---|---|---|---|

| Macrocycles | Conversion to a di-functionalized monomer (e.g., a diamine or dialdehyde (B1249045) via the benzyl alcohol and a modified Cl) | [n+n] Cyclocondensation | Host-guest chemistry, catalysis researchgate.net |

| Dendrimers | Esterification or etherification to attach the molecule to a core or branching unit | Iterative reaction sequences to build generations | Drug delivery, catalysis |

| Porous Organic Polymers | Conversion to a rigid, multi-functional monomer (e.g., with polymerizable groups) | Polymerization (e.g., Sonogashira coupling) | Gas storage, separation researchgate.net |

| Bioconjugates | Conversion to a bio-orthogonal reactive group (e.g., azide (B81097) or alkyne via the benzyl halide) | Click chemistry (e.g., CuAAC, SPAAC) | Chemical biology probes |

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For (3,4,5-Trichlorophenyl)methanol, ¹H NMR would be expected to show distinct signals for the benzylic methylene (B1212753) protons (-CH₂OH) and the aromatic protons. The multiplicity and chemical shifts of the aromatic protons would confirm the 1,2,3,4-substitution pattern on the benzene (B151609) ring. Furthermore, ¹³C NMR spectroscopy would provide information on the number and electronic environment of the carbon atoms in the molecule. chemicalbook.com

No specific experimental ¹H or ¹³C NMR data for this compound could be located in the surveyed literature.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can offer insights into its structure through analysis of fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular formula, C₇H₅Cl₃O. The isotopic pattern of this peak, due to the presence of three chlorine atoms, would be a key identifying feature.

Specific mass spectral data, including fragmentation patterns for this compound, are not available in the public domain.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) spectroscopy is invaluable for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected for the hydroxyl (-OH) group, the carbon-oxygen (C-O) single bond, and the carbon-carbon bonds of the aromatic ring, as well as the carbon-chlorine (C-Cl) bonds. nist.govchemicalbook.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the benzene ring. msu.eduresearchgate.net The substitution pattern on the ring would influence the wavelength of maximum absorbance (λmax).

Detailed experimental IR and UV-Vis spectra for this compound have not been found in the available literature.

Advanced Spectroscopic Techniques and Crystallographic Investigations

Advanced techniques such as two-dimensional NMR (e.g., COSY, HSQC, HMBC) could further confirm the structural assignment of this compound. The definitive method for structural elucidation is single-crystal X-ray diffraction, which provides the precise three-dimensional arrangement of atoms in the solid state. nih.govresearchgate.netresearchgate.net

There are no published reports on advanced spectroscopic analyses or crystallographic studies of this compound.

No Computational and Theoretical Investigation Data Found for this compound

Despite a comprehensive search for computational and theoretical studies on the chemical compound this compound, no specific research findings are available in the public domain to fulfill the requested analysis.

Extensive database searches were conducted to locate scholarly articles and data pertaining to the electronic structure, quantum chemical calculations, conformational analysis, and reaction mechanisms of this compound. These searches included queries for Density Functional Theory (DFT) studies on its molecular geometry and electronic properties, as well as the application of ab initio methods for energy and reactivity predictions.

Furthermore, inquiries were made to find information on the conformational analysis, intramolecular interactions, and computational modeling of its reaction mechanisms, including transition state analysis for its synthetic pathways and predictive studies on its reactivity profiles.

The search results did not yield any specific computational or theoretical investigations focused on this compound. While general information on computational methodologies such as DFT and ab initio calculations is abundant, and studies on unsubstituted methanol (B129727) and other substituted benzyl (B1604629) alcohols exist, data for the specific 3,4,5-trichloro substituted isomer is absent from the available scientific literature.

Consequently, it is not possible to provide a detailed and scientifically accurate article based on the requested outline due to the lack of published research on this particular compound.

Computational and Theoretical Investigations of 3,4,5 Trichlorophenyl Methanol

In Silico Design of Novel Derivatives and Analogues

While specific computational studies on the in silico design of novel derivatives and analogues of (3,4,5-Trichlorophenyl)methanol are not extensively documented in publicly available research, the principles of computational chemistry provide a robust framework for such endeavors. The design of new molecules based on a parent structure like this compound is a cornerstone of modern medicinal chemistry and materials science, often leveraging computational tools to predict the properties and potential activities of hypothetical compounds before their synthesis.

The general approach to designing novel derivatives involves modifying the core structure of this compound in a systematic and targeted manner. These modifications can include altering the substitution pattern of the chlorine atoms, introducing different functional groups on the phenyl ring, or modifying the methanol (B129727) moiety. Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are pivotal in this process. researchgate.netnih.gov

QSAR models are developed by correlating variations in the physicochemical properties of a series of compounds with their biological activity. For halogenated aromatic compounds, these models can help elucidate the influence of electronic and steric factors on their activity. researchgate.net For instance, a QSAR study on benzyl (B1604629) alcohol derivatives could analyze the impact of hydrophobicity and the acidity of the hydroxyl group on their biological interactions. researchgate.net Such models, if developed for this compound, would enable the rational design of new derivatives with potentially enhanced or more specific activities.

Molecular docking is another powerful computational tool that could be employed to design novel analogues of this compound. nih.gov This technique predicts the preferred orientation of a molecule when bound to a specific target, such as a protein or enzyme. mdpi.com For example, if the biological target of this compound were known, molecular docking could be used to design derivatives that exhibit improved binding affinity and selectivity. nih.gov Studies on other halogenated compounds have demonstrated that the type and position of the halogen atom can significantly influence binding energy. mdpi.com

The design of novel derivatives would likely focus on several key areas of the this compound scaffold. Modifications to the phenyl ring, such as the introduction of electron-donating or electron-withdrawing groups, could modulate the electronic properties of the molecule. mdpi.com Alterations to the methanol group, for instance, by converting it to an ether or ester, could change the compound's solubility and pharmacokinetic properties. google.com

A hypothetical in silico design workflow for novel this compound derivatives could involve the following steps:

Library Generation: Creation of a virtual library of derivatives with systematic variations in their structure.

Property Prediction: Calculation of key physicochemical properties for each derivative, such as lipophilicity (logP), electronic parameters, and steric descriptors.

QSAR Modeling: If a set of known active compounds were available, a QSAR model could be built to predict the activity of the designed derivatives. dergipark.org.tr

Molecular Docking: Docking of the most promising derivatives into the active site of a relevant biological target to predict binding affinities and interactions. biointerfaceresearch.com

Prioritization: Ranking of the designed derivatives based on their predicted activity, selectivity, and drug-like properties for potential future synthesis and experimental validation.

While the direct application of these methods to this compound is yet to be widely reported, the established success of in silico design for other chlorinated aromatic compounds and benzyl alcohol derivatives provides a strong precedent for its potential utility. mdpi.comresearchgate.net

Environmental Fate and Degradation Mechanisms in Research Contexts

Biodegradation Pathways in Controlled Experimental Systems

Biodegradation represents a key mechanism for the environmental attenuation of chlorinated organic compounds. This process can occur through direct metabolism, where microorganisms use the compound as a source of carbon and energy, or through cometabolism, where the transformation occurs fortuitously while the microbes utilize other substrates for growth. eurochlor.orgtaylorfrancis.com The degree of chlorination and the presence of functional groups significantly influence the susceptibility of these compounds to microbial attack. eurochlor.org

Microorganisms have evolved several enzymatic strategies to initiate the breakdown of chlorinated aromatic compounds under different environmental conditions. eurochlor.org

Aerobic Degradation : In the presence of oxygen, the primary mechanism involves the action of oxygenase enzymes, which insert oxygen atoms into the aromatic ring. eurochlor.org This initial attack destabilizes the ring, making it susceptible to cleavage. For lower chlorinated phenols, monooxygenases often yield chlorocatechols as the first intermediates. arizona.eduresearchgate.net Another aerobic strategy involves hydrolytic dehalogenases that replace a chlorine atom with a hydroxyl group. eurochlor.org Highly chlorinated compounds are generally more resistant to aerobic degradation compared to their less chlorinated counterparts. researchgate.netnih.gov

Anaerobic Degradation : Under anaerobic conditions, the predominant initial transformation is reductive dechlorination, also known as halorespiration. eurochlor.orgarizona.edu In this process, certain bacteria use the chlorinated compound as an electron acceptor, replacing a chlorine atom with a hydrogen atom. eurochlor.orgresearchgate.net This mechanism is particularly effective for highly chlorinated compounds, which are often recalcitrant under aerobic conditions. eurochlor.orgnih.gov The process typically results in the formation of less chlorinated, and often less toxic, congeners that may be more amenable to subsequent aerobic degradation. eurochlor.org

Specific microbial genera have been identified for their capacity to degrade chlorinated aromatic compounds. The degradation of complex mixtures often relies on the synergistic actions of a defined microbial community. nih.gov

Several bacterial strains are known to utilize chlorinated phenols as their sole source of carbon and energy. researchgate.net The most extensively studied bacteria capable of degrading pentachlorophenol, a highly chlorinated aromatic, belong to the genera Sphingomonas and Mycobacterium. arizona.eduresearchgate.net Other important genera include Pseudomonas, which is noted for its metabolic versatility. nih.gov For instance, Pseudomonas sp. strain B13 is a key member of microbial communities that can completely degrade chlorophenols by dissimilating chlorocatechol intermediates. nih.gov

Under anaerobic conditions, dehalorespiring bacteria play a crucial role. Genera such as Desulfitobacterium and Dehalococcoides are known to utilize chlorinated phenols as electron acceptors for growth. arizona.edumicrobe.com Desulfitobacterium hafniense, for example, is notable for its ability to remove chlorine atoms from meta and para positions, in addition to the more common ortho-dechlorination. arizona.edu

Interactive Table: Microbial Genera Involved in Chlorinated Aromatic Degradation

| Microbial Genus | Degradation Condition | Key Role/Mechanism | Relevant Compounds |

| Pseudomonas | Aerobic | ortho- and meta-cleavage of aromatic rings; chlorocatechol dissimilation. nih.gov | Chlorophenols nih.gov |

| Sphingomonas | Aerobic | Utilization of highly chlorinated phenols as a carbon and energy source. arizona.eduresearchgate.net | Pentachlorophenol arizona.eduresearchgate.net |

| Mycobacterium | Aerobic | Utilization of highly chlorinated phenols as a carbon and energy source. arizona.eduresearchgate.net | Pentachlorophenol arizona.eduresearchgate.net |

| Alcaligenes | Aerobic | Competitive degradation of chlorophenols within mixed communities. nih.gov | Chlorophenols nih.gov |

| Desulfitobacterium | Anaerobic | Reductive dechlorination (halorespiration), including ortho-, meta-, and para-chlorine removal. arizona.edumicrobe.com | Pentachlorophenol, Trichlorophenols, Dichlorophenols microbe.com |

| Dehalococcoides | Anaerobic | Reductive dechlorination of highly chlorinated compounds. microbe.com | Pentachlorophenol microbe.com |

Photolytic and Chemical Degradation Processes

Abiotic degradation processes, including photolysis and chemical reactions, contribute to the transformation of (3,4,5-Trichlorophenyl)methanol in the environment, particularly in sunlit surface waters and the atmosphere.

Advanced Oxidation Processes (AOPs) are effective in degrading persistent organic pollutants by generating highly reactive species, most notably the hydroxyl radical (•OH). mdpi.com These radicals can initiate the breakdown of complex organic molecules into simpler, less harmful substances. mdpi.com

The reaction of atomic chlorine, which can be present in the polluted troposphere, with benzyl (B1604629) alcohol (the parent structure of the target compound) has been shown to result in the formation of various products, including chlorobenzyl alcohols and benzyl chloride. nih.govnih.gov This indicates that atmospheric chemical reactions can alter the structure of such compounds. In aqueous environments, processes like the Fenton reaction or ozonation generate hydroxyl radicals that can attack the aromatic ring of chlorinated compounds, leading to hydroxylation and eventual ring cleavage. mdpi.com For chlorinated phenols, this oxidative attack leads to the formation of intermediates like dihydroxybenzenes before mineralization to CO2 and water. mdpi.com Methanol (B129727) can also act as a rate enhancer in the oxidative degradation of some chlorinated compounds in supercritical water by inducing free-radical pathways. epa.gov

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. The stability of this compound towards hydrolysis is expected to be significant under typical environmental pH conditions.

The carbon-chlorine bonds on the aromatic ring are very stable and not susceptible to hydrolysis under normal conditions. vedantu.com This is in contrast to alkyl halides. For instance, benzyl chloride, where the chlorine is attached to the methylene (B1212753) group, is readily hydrolyzed to benzyl alcohol, a reaction facilitated by the formation of a stable benzyl carbocation intermediate. vedantu.comgoogle.com However, in this compound, the hydroxyl group is in this benzylic position, and the chlorine atoms are directly attached to the stable benzene (B151609) ring. Therefore, hydrolytic degradation of the C-Cl bonds is not considered a significant environmental fate pathway. The compound itself is the product of the hydrolysis of the corresponding trichlorobenzyl chloride.

Metabolic Pathways and Metabolite Identification in Environmental Systems

Identifying the metabolic pathways and the resulting intermediate compounds (metabolites) is essential for a complete understanding of the environmental fate of this compound. While specific pathways for this exact compound are not extensively documented, likely pathways can be inferred from studies on analogous substances.

The biodegradation of similar aromatic compounds often proceeds through a sequence of reactions. For this compound, a plausible aerobic pathway would begin with the oxidation of the methanol group. This would form 3,4,5-trichlorobenzaldehyde (B1355452), which would then be further oxidized to 3,4,5-trichlorobenzoic acid. This process has been observed in the degradation of other aromatic compounds with side chains. nih.gov

Following the modification of the side chain, the degradation would proceed via dechlorination and aromatic ring cleavage. In the case of the herbicide 2,4,5-T, microbial degradation involves the initial cleavage of the side chain to form 2,4,5-trichlorophenol, followed by further enzymatic attacks that dechlorinate and open the aromatic ring, eventually leading to intermediates of central metabolism like 3-oxoadipate (B1233008). ethz.ch A similar sequence of dechlorination and ring-opening would be expected for the 3,4,5-trichlorobenzoic acid intermediate. In some cases, methanol itself can be a metabolic product, particularly from the demethylation of methoxylated aromatic acids. nih.govnih.gov

Interactive Table: Plausible Metabolites of this compound

| Proposed Metabolite | Precursor Step | Potential Subsequent Fate |

| 3,4,5-Trichlorobenzaldehyde | Oxidation of the primary alcohol group | Further oxidation to carboxylic acid |

| 3,4,5-Trichlorobenzoic Acid | Oxidation of the aldehyde group | Reductive dechlorination, hydroxylation, and ring cleavage |

| Dichlorinated Phenols/Catechols | Reductive dechlorination of the aromatic ring | Ring cleavage |

| Chlorinated Hydroquinones | Hydroxylation of the aromatic ring | Further dechlorination and degradation |

| Maleylacetate (B1240894) | Aromatic ring cleavage | Entry into the 3-oxoadipate pathway and central metabolism ethz.ch |

| 3-Oxoadipate | From maleylacetate via reductase action ethz.ch | Entry into the Krebs cycle |

Environmental Transport and Partitioning Behavior Studies

The octanol-water partition coefficient (Kow) is a critical parameter used to predict the tendency of a substance to bioaccumulate in organisms and adsorb to soil and sediment. A high Kow value suggests a greater affinity for lipid-rich environments and soil organic matter, indicating lower mobility in aqueous systems. Similarly, the soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key indicator of a chemical's mobility in soil; a high Koc value suggests the compound is likely to be immobile and persist in the soil matrix, while a low value indicates a potential for leaching into groundwater. The Henry's Law constant helps to predict the partitioning of a compound between air and water, indicating whether it is likely to volatilize.

Without these fundamental data points for this compound, a quantitative assessment of its behavior and persistence in various environmental compartments (air, water, soil, and biota) cannot be accurately constructed. Detailed research, including laboratory-based isotherm studies for soil and sediment sorption and model-based fate and transport simulations, would be required to elucidate its environmental partitioning behavior.

Data Table: Environmental Partitioning Coefficients for this compound

No experimentally determined or validated model-predicted data for the environmental transport and partitioning of this compound are available in the current scientific literature. The table below is presented to illustrate the parameters that would be necessary for such an assessment.

| Parameter | Symbol | Value | Units | Research Context/Method |

| Octanol-Water Partition Coefficient | Log K_ow | Data Not Available | Unitless | Needed to assess bioaccumulation potential and sorption behavior. |

| Soil Organic Carbon-Water Partitioning Coefficient | K_oc | Data Not Available | L/kg | Required to model mobility and leaching potential in soil. |

| Henry's Law Constant | H | Data Not Available | Pa·m³/mol | Essential for predicting the partitioning between air and water. |

| Water Solubility | S | Data Not Available | mg/L | Important for determining environmental distribution and transport. |

Applications and Emerging Research Areas of 3,4,5 Trichlorophenyl Methanol

Role as a Synthetic Intermediate in Complex Molecule Synthesis

The primary documented application of the (3,4,5-trichlorophenyl) moiety, derivable from (3,4,5-Trichlorophenyl)methanol, is as a foundational element in the construction of complex heterocyclic molecules. The electron-withdrawing nature of the three chlorine atoms on the phenyl ring can significantly influence the reactivity and properties of the final molecule.

A notable example is the synthesis of 4,5-diphenyl-1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trichlorophenyl)-1H-imidazole (1). researchgate.net In this multi-component reaction, the precursor, 3,4,5-trichlorobenzaldehyde (B1355452), which is directly accessible through the oxidation of this compound, serves as a key starting material. The synthesis involves the condensation of benzil, 3,4,5-trichlorobenzaldehyde, (tetrahydrofuran-2-yl)methanamine, and ammonium (B1175870) acetate (B1210297) in the presence of glacial acetic acid. researchgate.net

The resulting imidazole (B134444) derivative (1) has been the subject of further research, including characterization by various spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR, and ESI-Mass spectrometry) and evaluation for potential biological activities. researchgate.net Specifically, its anticancer properties against human liver cancer cell lines (HepG2) have been investigated, alongside molecular docking studies to understand its interaction with biological targets like the estrogen receptor α (ERα). researchgate.net

This synthesis underscores the utility of the (3,4,5-trichlorophenyl) group in creating structurally complex and potentially bioactive molecules. The trichlorinated phenyl ring is a critical pharmacophore in this context, and its introduction via the corresponding benzaldehyde (B42025) (derived from the parent alcohol) highlights the importance of this compound as a precursor in medicinal chemistry and drug discovery.

| Compound Name | Role in Synthesis |

| This compound | Precursor to 3,4,5-trichlorobenzaldehyde. |

| 3,4,5-Trichlorobenzaldehyde | Key reactant in the synthesis of the imidazole derivative. |

| Benzil | Reactant providing the diphenyl backbone of the imidazole. |

| (Tetrahydrofuran-2-yl)methanamine | Reactant providing the N-substituent on the imidazole ring. |

| Ammonium acetate | Source of nitrogen for the imidazole ring formation. |

| 4,5-diphenyl-1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trichlorophenyl)-1H-imidazole | Final complex molecule synthesized, with potential anticancer activity. researchgate.net |

Development of Specialized Reagents and Ligands

Based on the available scientific literature, there is currently no specific information regarding the use of this compound in the development of specialized reagents or ligands.

Potential as a Probe Molecule in Mechanistic Studies

There is no direct evidence in the reviewed literature to suggest that this compound has been utilized as a probe molecule for investigating reaction mechanisms.

Conclusion and Future Research Directions

Summary of Key Research Contributions

Research on (3,4,5-Trichlorophenyl)methanol has primarily focused on its role as a chemical intermediate in organic synthesis. The existing body of scientific literature indicates that its utility is largely centered on the synthesis of more complex molecules, although specific widespread applications of these resulting compounds are not extensively documented. The key contributions are rooted in the field of synthetic chemistry, where the compound's reactive benzyl (B1604629) alcohol moiety, influenced by the electron-withdrawing nature of the three chlorine atoms on the phenyl ring, allows for its participation in various chemical transformations.

The synthesis of this compound itself is a notable area of investigation, with various methods explored to achieve its formation from precursor molecules. These synthetic routes are of interest to chemists developing methodologies for the selective chlorination and functionalization of aromatic rings.

While research into the direct biological activities of this compound is limited, the broader class of chlorinated phenylmethanols has been investigated for potential applications in medicinal chemistry and as antimicrobial or antifungal agents. For instance, related compounds such as (2-Amino-5-chlorophenyl)(phenyl)methanol are recognized as valuable research chemicals in medicinal chemistry. vulcanchem.com This suggests that while direct research contributions for the specific title compound are sparse, the foundational knowledge from related structures provides a basis for its potential utility.

Unexplored Research Avenues and Challenges

The limited volume of published research specifically on this compound highlights a significant number of unexplored research avenues. A primary challenge is the lack of a comprehensive understanding of its toxicological and ecotoxicological profile. The environmental fate of chlorinated aromatic compounds is a significant concern, and the behavior of this compound in various environmental compartments remains largely uninvestigated.

Further unexplored areas include:

Biological Activity: A thorough screening of this compound for a range of biological activities, including as an antimicrobial, antifungal, herbicidal, or insecticidal agent, has not been reported. The structural alerts present in the molecule suggest that such investigations could yield interesting results.

Material Science Applications: The potential for incorporating this compound or its derivatives into polymers or other materials to impart specific properties, such as flame retardancy or antimicrobial resistance, is an open area for research.

Advanced Synthesis: The development of more efficient and environmentally benign "green" synthetic routes to this compound presents an ongoing challenge and an opportunity for innovation in synthetic chemistry.

Mechanistic Studies: Detailed mechanistic studies of reactions involving this compound could provide valuable insights into the effects of polysubstitution on the reactivity of the benzyl alcohol functional group.

A significant challenge in stimulating research on this compound is its lack of a well-defined, high-volume application, which often drives funding and academic interest.

Interdisciplinary Research Prospects

The study of this compound offers several prospects for interdisciplinary research, bridging chemistry, biology, and environmental science.

Medicinal Chemistry and Chemical Biology: Collaboration between synthetic chemists and biologists could explore the potential of this compound as a scaffold for the development of new therapeutic agents. The presence of chlorine atoms can influence a molecule's lipophilicity and metabolic stability, properties of interest in drug design. The broader field of chloro-containing molecules has seen significant applications in pharmaceuticals, with over 250 FDA-approved drugs containing chlorine. nih.gov

Environmental Science and Toxicology: A partnership between environmental chemists and toxicologists is crucial to assess the environmental impact of this compound. This could involve studies on its persistence, bioaccumulation, and potential for degradation in soil and water systems.

Materials Science and Engineering: Chemists and materials scientists could collaborate to investigate the incorporation of this compound into novel materials. Its chlorinated aromatic structure could be leveraged to create materials with enhanced thermal stability or other desirable properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3,4,5-Trichlorophenyl)methanol, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via reduction of the corresponding ketone, (3,4,5-Trichlorophenyl)methanone, using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). Optimization includes controlling reaction temperature (0–5°C for NaBH₄; reflux for LiAlH₄) and stoichiometry (1.2–1.5 equivalents of reducing agent). Post-reduction, acidic workup (e.g., dilute HCl) ensures protonation of the alkoxide intermediate. Purity is enhanced via recrystallization in methanol/water mixtures .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Combine chromatographic and spectroscopic techniques:

- HPLC : Use a C18 reverse-phase column with methanol:water (70:30 v/v) mobile phase and UV detection at 254 nm to assess purity (>98% by area normalization).

- NMR : Confirm structure via ¹H NMR (δ 4.7 ppm for -CH₂OH; aromatic protons at δ 7.2–7.5 ppm) and ¹³C NMR (δ 65 ppm for -CH₂OH; aromatic carbons at δ 125–140 ppm).

- GC-MS : Monitor for byproducts (e.g., unreacted ketone or over-reduced species) using electron ionization (EI) at 70 eV .

Q. What storage conditions are critical for maintaining the stability of this compound?

- Methodological Answer : Store in amber glass vials at 2–8°C under inert gas (argon or nitrogen) to prevent oxidation of the hydroxyl group. Avoid exposure to moisture or acidic/basic vapors, as the trichlorophenyl group may undergo hydrolysis under extreme pH conditions .

Advanced Research Questions

Q. How can researchers resolve contradictory data in solvent-dependent NMR shifts for this compound?

- Methodological Answer : Solvent polarity (e.g., DMSO vs. CDCl₃) affects hydrogen bonding and aromatic ring shielding. Perform variable-temperature NMR (VT-NMR) in deuterated solvents to study dynamic effects. Compare with computational models (DFT calculations using Gaussian or ORCA) to predict chemical shifts and assign discrepancies to solvent-solute interactions .

Q. What experimental strategies are effective for studying the environmental degradation pathways of this compound?

- Methodological Answer : Simulate degradation using:

- Photolysis : Exclude aqueous solutions to UV light (λ = 254 nm) and monitor via LC-HRMS for hydroxylated or dechlorinated products.

- Biodegradation : Incubate with soil or microbial consortia (e.g., Pseudomonas spp.) and analyze metabolites (e.g., chlorocatechols) via GC-MS with derivatization (BSTFA).

Environmental persistence data from Nigerian waterways suggest half-lives >30 days under natural conditions, necessitating advanced oxidation processes (AOPs) for remediation .

Q. How do the electron-withdrawing effects of the 3,4,5-trichloro substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The strong electron-withdrawing nature of the trichloro group activates the benzene ring toward electrophilic substitution but deactivates the benzylic -CH₂OH group. Use Hammett substituent constants (σ ≈ 0.8–1.0 for each -Cl) to predict reaction rates. Experimental validation: Compare to analogues (e.g., 3,4,5-trifluorophenyl methanol) in SN2 reactions with thiols or amines under basic conditions .

Q. What in vitro assays are suitable for assessing the cytotoxicity of this compound?

- Methodological Answer :

- MTT Assay : Expose human hepatoma (HepG2) cells to 0.1–100 µM concentrations for 24–72 hours; measure mitochondrial activity reduction.

- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress.

- Metabolomics : Apply LC-HRMS to identify glutathione adducts, indicating detoxification pathways.

Reference EPA 600 Series protocols for phenol toxicity benchmarks .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.